BenchChemオンラインストアへようこそ!

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Physicochemical profiling Lipophilicity Drug-likeness

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1548451-84-8, molecular formula C15H12ClFN2, molecular weight 274.72 g/mol) is a 2-aryl-1H-benzo[d]imidazole derivative characterized by a 2-chloro-6-fluorophenyl substituent at position 2 and methyl groups at positions 5 and 7 of the benzimidazole core. The compound exists within the broader 2-arylbenzimidazole class, a scaffold with extensively documented pharmacological relevance spanning antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C15H12ClFN2
Molecular Weight 274.72 g/mol
Cat. No. B15055904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC15H12ClFN2
Molecular Weight274.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F)C
InChIInChI=1S/C15H12ClFN2/c1-8-6-9(2)14-12(7-8)18-15(19-14)13-10(16)4-3-5-11(13)17/h3-7H,1-2H3,(H,18,19)
InChIKeyJINCLTBUZCAZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1548451-84-8): Benzimidazole Screening Candidate with Differentiated 5,7-Dimethyl Substitution


2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1548451-84-8, molecular formula C15H12ClFN2, molecular weight 274.72 g/mol) is a 2-aryl-1H-benzo[d]imidazole derivative characterized by a 2-chloro-6-fluorophenyl substituent at position 2 and methyl groups at positions 5 and 7 of the benzimidazole core [1]. The compound exists within the broader 2-arylbenzimidazole class, a scaffold with extensively documented pharmacological relevance spanning antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities [2]. The 5,7-dimethyl substitution pattern distinguishes this compound from the more common 5,6-dimethyl or non-methylated benzimidazole building blocks, conferring altered electronic distribution, steric profile, and lipophilicity (computed XLogP3-AA = 4.6) relative to unsubstituted or mono-methylated analogs [1].

Why 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole Cannot Be Replaced by Common 2-Arylbenzimidazole Analogs Without Validation


Within the 2-arylbenzimidazole chemical space, even seemingly minor substitution changes produce substantial shifts in biological activity profiles. SAR studies on 2-arylbenzimidazole libraries have demonstrated that both the nature of the 2-aryl substituent and the position/number of methyl groups on the benzimidazole ring critically determine antimicrobial potency, cytotoxicity selectivity, and target engagement [1][2]. Specifically, the combination of a 2-chloro-6-fluorophenyl group—which introduces a unique ortho,ortho'-dihalogenated phenyl with distinct electrostatic and steric features—with 5,7-dimethyl substitution creates a pharmacophore topology that is not replicated by the more common 5,6-dimethyl, 5-chloro, or unsubstituted benzimidazole cores [1]. Generic substitution with 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole (CAS 940656-93-9, the non-methylated analog) would eliminate the lipophilicity and steric contributions of the methyl groups; conversely, retaining methyl groups but altering the 2-aryl ring (e.g., to 2-phenyl or 2-(4-chlorophenyl)) would fundamentally change the electronic character of the molecule . The quantitative evidence below establishes where measurable differentiation exists and where data gaps require prospective head-to-head comparison.

Quantitative Differentiation Evidence: 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole vs. Closest Analogs


Evidence Item 1: Physicochemical Differentiation — Higher Lipophilicity (XLogP3-AA = 4.6) vs. Non-Methylated Analog

The target compound possesses computed lipophilicity (XLogP3-AA = 4.6) that is substantially higher than the non-methylated direct analog 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole (CAS 940656-93-9, MW 246.67, predicted pKa 10.73±0.10) [1]. While an experimentally measured logP for the non-methylated analog is not publicly available, the molecular weight increase of 28.05 Da and the addition of two methyl groups at positions 5 and 7 are consistent with a logP increase of approximately 0.8–1.2 log units based on the Hansch π-value for aromatic methyl substitution (π ≈ 0.52 per methyl group) [2]. The target compound also exhibits 1 hydrogen bond donor and 2 hydrogen bond acceptors, identical to the non-methylated analog, indicating that the lipophilicity shift is the primary physicochemical differentiator [1].

Physicochemical profiling Lipophilicity Drug-likeness

Evidence Item 2: Structural Motif Differentiation — 2-Chloro-6-fluorophenyl Group Is a Privileged Fragment in Bioactive Benzimidazoles

The 2-chloro-6-fluorophenyl substituent appears as a key pharmacophoric element in several potent benzimidazole-based inhibitors. Patent WO2011099832A2 discloses benzimidazole compounds bearing a 2-chloro-6-fluorophenyl group as mPGES-1 (microsomal prostaglandin E2 synthase-1) inhibitors [1]. In a related chemotype, compound 17d (a dioxane-fused tricyclic benzimidazole containing the 2-chloro-6-fluorophenylamino motif) demonstrated mPGES-1 enzyme IC50 = 8 nM, A549 cell IC50 = 16.24 nM, and human whole blood IC50 = 249.9 nM, establishing the 2-chloro-6-fluorophenyl fragment as compatible with nanomolar target engagement . In contrast, 2-arylbenzimidazoles with simpler 2-phenyl or 2-(4-fluorophenyl) substitution typically exhibit micromolar antimicrobial and cytotoxic potencies (MIC range 4–128 μg/mL; anticancer IC50 range 2–50 μM) [2][3]. The target compound retains this privileged 2-chloro-6-fluorophenyl fragment in the context of a 5,7-dimethylbenzimidazole core, a topology not represented in the mPGES-1 inhibitor series (which employs a dioxane-fused tricyclic core), suggesting potential for distinct target engagement profiles.

Medicinal chemistry Fragment-based drug design Enzyme inhibition

Evidence Item 3: Core Substitution Pattern Differentiation — 5,7-Dimethyl vs. 5,6-Dimethyl vs. Unsubstituted Benzimidazole Core

The 5,7-dimethyl substitution pattern of the target compound is structurally distinct from the more commonly explored 5,6-dimethyl or 5-methyl/6-chloro benzimidazole cores. A library screen of 53 benzimidazole derivatives with substituents at positions 1, 2, and 5 revealed that antimicrobial activity depended critically on the substituents attached to the bicyclic heterocycle, with 5-halo derivatives showing the most promising broad-spectrum activity including MRSA MICs comparable to ciprofloxacin [1]. In a separate study, 2-arylbenzimidazoles bearing a 6-chloro substituent (6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole) achieved HeLa and A375 IC50 values of 0.02–0.04 μM, demonstrating that halogen placement on the benzimidazole core strongly modulates antiproliferative potency [2]. The target compound's 5,7-dimethyl pattern introduces methyl groups at positions meta and para to the imidazole N1 (IUPAC numbering), a topology that is sterically and electronically distinct from the 5,6-dimethyl or 5-halo patterns. No published SAR study has systematically compared 5,7-dimethyl vs. 5,6-dimethyl substitution in 2-arylbenzimidazoles, representing a verifiable differentiation gap that prospective screening can address.

Structure-Activity Relationship (SAR) Substitution effect Antimicrobial screening

Evidence Item 4: Commercial Availability Differentiation — Multiple Screening Library Sourcing vs. Single Analog Availability

The target compound (CAS 1548451-84-8) is cataloged in multiple commercial screening libraries under catalog identifiers including AKOS021266057, AKOS025133685, and AKSci 2154DZ, with specified purity ≥95% (AKSci) and ≥97% (Chemenu CM506446) [1]. It is registered in PubChem (CID 82946620) as part of the AKos screening compound collection [1]. In contrast, the closest non-methylated analog 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole (CAS 940656-93-9) is primarily sourced through fewer vendors (American Elements, ChemicalBook) [2]. The target compound's inclusion in multiple screening collections increases the likelihood of pre-existing pan-assay data availability upon procurement and facilitates resupply for hit validation campaigns.

Screening library Commercial availability Lead discovery

Evidence Item 5: Class-Level Antimicrobial Activity Inference — 2-Arylbenzimidazoles with Electron-Withdrawing Substituents Exhibit Potent Anti-MRSA Activity

SAR analysis of a 53-compound benzimidazole library demonstrated that halogen substitution on the benzimidazole core is a key determinant of antimicrobial potency, with some 5-halo derivatives achieving MIC values against methicillin-resistant Staphylococcus aureus (MRSA) strains comparable to the clinical antibiotic ciprofloxacin [1]. In a separate study, N,2,6-trisubstituted 1H-benzimidazoles with 2-(4-chlorophenyl) or 2-(4-nitrophenyl) substituents exhibited MIC values of 4–16 μg/mL against MSSA and MRSA, establishing that electron-withdrawing 2-aryl substituents favor antibacterial activity [2]. The target compound combines an electron-withdrawing 2-chloro-6-fluorophenyl group (σm for Cl = +0.37; σm for F = +0.34) with a 5,7-dimethylbenzimidazole core. While direct MIC data are absent, the structural features align with the SAR-derived pharmacophore for anti-MRSA activity: an intact imidazole NH group, electron-withdrawing substituents on the 2-aryl ring, and absence of N1-alkylation that would abrogate hydrogen-bond donor capacity [1][3].

Antimicrobial resistance MRSA Structure-Activity Relationship

Evidence Item 6: Prospective Differentiation Opportunity — Absence of Published Bioactivity Data Creates a High-Value Annotation Gap

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted May 2026) identified zero published biological activity data for 2-(2-chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole (CAS 1548451-84-8, PubChem CID 82946620) [1][2]. The compound is not annotated in any PubChem BioAssay record, and no literature reference in PubMed indexes this compound by name, CAS number, or PubChem CID [1][2]. In contrast, the non-methylated analog 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole (CID 19224102) appears in BindingDB with thrombin inhibitor affinity data (Ki range 0.9–33.9 nM for related 2-(2-chloro-6-fluorophenyl)acetamide derivatives) [3], and 5,6-dimethylbenzimidazole is an established intermediate in riboflavin biosynthesis with known co-crystal structures [4]. This data gap means the target compound represents a true 'novel chemical space' probe: any biological activity discovered during screening is genuinely novel and potentially patentable, unlike extensively annotated analogs where freedom-to-operate may be constrained by prior art.

Screening cascade Hit discovery Chemical probe development

Recommended Application Scenarios for 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole Based on Evidence


Scenario 1: Antibacterial Screening Cascade Against MRSA and Gram-Positive Pathogens

The compound satisfies the SAR criteria for anti-MRSA activity derived from benzimidazole library screening studies: an electron-withdrawing 2-aryl substituent (2-chloro-6-fluorophenyl, combined σm ≈ +0.7), a free imidazole NH (hydrogen bond donor count = 1), and absence of N1-alkylation [1]. Class-level evidence shows that benzimidazoles meeting these structural requirements achieve MRSA MIC values of 4–16 μg/mL, with 5-halo derivatives reaching ciprofloxacin-comparable potency [1][2]. The 5,7-dimethyl substitution pattern has not been evaluated in published antimicrobial SAR studies, offering an opportunity to establish the first quantitative MIC data for this core topology against MSSA, MRSA, and vancomycin-resistant Enterococci (VRE) using CLSI broth microdilution methodology [1]. Procurement recommendation: order ≥95% purity grade (AKSci 2154DZ or Chemenu CM506446) sufficient for a 96-well plate-based MIC determination against a panel of 8–12 reference strains.

Scenario 2: Kinase or Enzyme Inhibition Panel Screening Leveraging the 2-Chloro-6-fluorophenyl Fragment

The 2-chloro-6-fluorophenyl moiety is a validated fragment in nanomolar-potency enzyme inhibitors, including mPGES-1 (IC50 = 8 nM for compound 17d) and thrombin (Ki = 0.9–33.9 nM for related 2-(2-chloro-6-fluorophenyl)acetamides) [1][2]. The target compound presents this fragment on a 5,7-dimethylbenzimidazole scaffold, a topological arrangement not represented in published mPGES-1 or thrombin inhibitor series [1]. This structural novelty supports its use as a probe in kinase selectivity panels (e.g., 50–100 kinase screen) or in enzyme inhibition assays where halogenated aryl recognition is mechanistically plausible (cyclooxygenases, phosphodiesterases, histone deacetylases). The elevated lipophilicity (XLogP3-AA = 4.6) relative to the non-methylated analog suggests favorable cell permeability for intracellular target engagement in whole-cell assay formats .

Scenario 3: Physicochemical Probe for Membrane Permeability and Metabolic Stability SAR Studies

With a computed XLogP3-AA of 4.6 and molecular weight of 274.72 g/mol, the compound occupies an attractive region of drug-like chemical space (MW < 300, logP in the 3–5 range suitable for oral bioavailability and CNS penetration) [1]. The presence of only one rotatable bond and a rigid benzimidazole core predicts low conformational entropy penalty upon target binding. In comparative ADME assays (e.g., Caco-2 permeability, microsomal stability, plasma protein binding), this compound can serve as a lipophilic comparator to the non-methylated analog 2-(2-chloro-6-fluorophenyl)-1H-benzo[d]imidazole (MW 246.67, predicted pKa 10.73) to quantify the effect of 5,7-dimethyl substitution on permeability, metabolic stability, and solubility [2]. A paired Caco-2 Papp determination for both compounds would provide direct evidence of the methyl group contribution to intestinal absorption potential.

Scenario 4: Chemical Biology Tool for Novel Target Deconvolution in Phenotypic Screening

The complete absence of published biological annotation for this compound (0 PubChem BioAssay records, 0 PubMed-indexed studies) [1] makes it an ideal candidate for unbiased phenotypic screening and subsequent target deconvolution via affinity-based proteomics or chemical genetics approaches. Unlike extensively annotated benzimidazoles (e.g., 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivatives with established antimicrobial and anticancer activity profiles), any activity discovered for this compound represents a genuinely novel phenotype–chemotype association with maximal patentability [1][2]. The compound's inclusion in at least two commercial screening collections (AKos, AKSci) further suggests it may have already been tested in unpublished industrial screening campaigns; procurement with a Material Transfer Agreement that preserves intellectual property rights is recommended for organizations pursuing proprietary hit discovery .

Quote Request

Request a Quote for 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.